molecular formula C4H10O4 B14685320 Butane-1,1,1,2-tetrol CAS No. 31904-60-6

Butane-1,1,1,2-tetrol

Cat. No.: B14685320
CAS No.: 31904-60-6
M. Wt: 122.12 g/mol
InChI Key: NDEIPVVSKGHSTL-UHFFFAOYSA-N
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Description

Butane-1,1,1,2-tetrol, also known as erythritol, is a four-carbon sugar alcohol with the chemical formula C4H10O4. It is naturally found in some fruits and fermented foods and is commonly used as a low-calorie sweetener. Erythritol is known for its sweetness, which is about 60-70% that of sucrose, and its non-caloric nature, making it a popular sugar substitute .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butane-1,1,1,2-tetrol can be synthesized through the hydrogenation of erythrose or erythrulose. The process involves the reduction of the carbonyl group in these sugars to a hydroxyl group, resulting in the formation of erythritol .

Industrial Production Methods

Industrial production of this compound typically involves the fermentation of glucose by osmophilic yeasts such as Moniliella pollinis or Trichosporonoides megachiliensis. The fermentation process converts glucose into erythritol, which is then purified and crystallized for use .

Chemical Reactions Analysis

Types of Reactions

Butane-1,1,1,2-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include erythrose, erythrulose, and various substituted derivatives of erythritol .

Scientific Research Applications

Butane-1,1,1,2-tetrol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of butane-1,1,1,2-tetrol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Butane-1,1,1,2-tetrol is unique among sugar alcohols due to its non-caloric nature and high digestive tolerance. Similar compounds include:

Properties

CAS No.

31904-60-6

Molecular Formula

C4H10O4

Molecular Weight

122.12 g/mol

IUPAC Name

butane-1,1,1,2-tetrol

InChI

InChI=1S/C4H10O4/c1-2-3(5)4(6,7)8/h3,5-8H,2H2,1H3

InChI Key

NDEIPVVSKGHSTL-UHFFFAOYSA-N

Canonical SMILES

CCC(C(O)(O)O)O

Origin of Product

United States

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